molecular formula C5H7N3O B13674098 1-(4-Amino-1H-pyrazol-5-yl)ethanone

1-(4-Amino-1H-pyrazol-5-yl)ethanone

Cat. No.: B13674098
M. Wt: 125.13 g/mol
InChI Key: DWIYZNVXGMXDPI-UHFFFAOYSA-N
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Description

1-(4-Amino-1H-pyrazol-5-yl)ethanone is a pyrazole derivative featuring an amino group at the 4-position and an acetyl (ethanone) substituent at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a key intermediate in medicinal chemistry for synthesizing more complex heterocyclic systems .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-(4-amino-1H-pyrazol-5-yl)ethanone

InChI

InChI=1S/C5H7N3O/c1-3(9)5-4(6)2-7-8-5/h2H,6H2,1H3,(H,7,8)

InChI Key

DWIYZNVXGMXDPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NN1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-amino-1H-pyrazole with acetyl chloride or acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

1-(4-Amino-1H-pyrazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-ethanone
  • Molecular Formula : C₁₈H₁₇ClN₂O₂
  • Structural Features : A dihydropyrazoline core with 4-chlorophenyl and 4-methoxyphenyl substituents.
  • Biological Activity : Exhibits antibacterial, antifungal, and analgesic activities due to the electron-withdrawing chloro and electron-donating methoxy groups, which modulate reactivity and target binding .
  • Synthesis : Prepared via cyclocondensation of chalcone derivatives with hydrazine hydrate, followed by acetylation .
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone
  • Molecular Formula : C₁₇H₁₅N₃O₂
  • Structural Features: A pyrazole ring with 5-amino and 1-phenyl groups, coupled to a 4-methoxybenzoyl moiety.
  • The amino group facilitates intermolecular interactions in biological systems .
  • Applications : Used in drug discovery for targeting enzymes like DHFR (dihydrofolate reductase) due to its structural mimicry of folate .
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
  • Molecular Formula : C₆H₈N₂OS
  • Structural Features: A thiazole ring substituted with methyl and acetyl groups, and an amino group.
  • Comparison: Replacing pyrazole with thiazole alters electronic properties; thiazoles are more π-electron-deficient, affecting binding to metal ions or biological targets. Limited toxicological data available .
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone
  • Molecular Formula : C₇H₈N₆O₂
  • Structural Features : Combines triazole and furazan (1,2,5-oxadiazole) rings, with acetyl and methyl substituents.
  • Synthesis : Likely involves Huisgen cycloaddition (click chemistry) for triazole formation. The furazan ring contributes to high thermal stability and energetic properties .
1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone
  • Molecular Formula : C₂₀H₂₂FN₅OS
  • Structural Features : A hybrid molecule with thiazolo-pyridine and pyrazole moieties.
  • Biological Relevance : Fluorine and methyl groups improve pharmacokinetic properties (e.g., metabolic stability). High molecular weight (399.48 g/mol) may limit bioavailability .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Biological Activities Synthesis Method
1-(4-Amino-1H-pyrazol-5-yl)ethanone C₅H₇N₃O 4-Amino, 5-acetyl Intermediate for drug synthesis Cyclization of hydrazines with diketones
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-... C₁₈H₁₇ClN₂O₂ Chlorophenyl, methoxyphenyl Antibacterial, antifungal Chalcone cyclocondensation
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-methoxy.. C₁₇H₁₅N₃O₂ Phenyl, methoxybenzoyl DHFR inhibition Suzuki coupling or acyl substitution
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone C₆H₈N₂OS Thiazole, methyl Not fully characterized Thiazole ring formation
Hybrid thiazolo-pyridin-ethanone C₂₀H₂₂FN₅OS Thiazolo-pyridine, fluorophenyl Antiparasitic (predicted) Multi-step coupling reactions

Research Findings and Trends

  • Electronic Effects : Pyrazole derivatives (e.g., target compound) generally exhibit better hydrogen-bonding capacity than thiazoles or triazoles, enhancing interactions with biological targets .
  • Synthetic Flexibility: Ethanone-containing pyrazoles are versatile intermediates; Suzuki coupling () and cyclocondensation () are common methods .
  • Bioactivity Correlations : Substituted aryl groups (e.g., 4-methoxyphenyl in ) improve lipophilicity and antimicrobial potency, while fluorine () enhances metabolic stability .

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